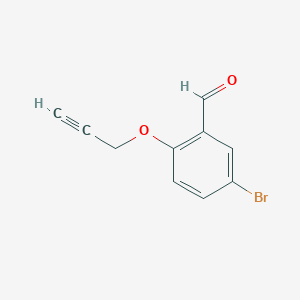![molecular formula C12H8Br2N4O3 B048727 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-18-1](/img/structure/B48727.png)
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione, also known as IQM-9, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IQM-9 is a quinazoline-based derivative that has been shown to exhibit promising biological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Studies have shown that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to inhibit the growth of tumors in animal models, suggesting its potential as a cancer therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of topoisomerase II and the induction of apoptosis. Topoisomerase II is an enzyme that is involved in DNA replication and transcription, and its inhibition can lead to the disruption of cell division and ultimately cell death. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or abnormal cells from the body. 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to possess antiviral and antibacterial properties. Studies have also suggested that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione may have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione for lab experiments is its availability and ease of synthesis. Its potent cytotoxicity and multiple potential therapeutic applications make it an attractive compound for research. However, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has some limitations, including its poor solubility in water and low stability in solution. These limitations may make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione research. One area of interest is the development of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione analogs with improved solubility and stability. Another potential direction is the investigation of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's mechanism of action in more detail, which could lead to the development of more targeted therapeutic agents. Additionally, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's potential as an antibacterial and antiviral agent warrants further investigation. Overall, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Métodos De Síntesis
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione can be synthesized through a multistep process that involves the reaction of 2,6-dibromomethyl-3-methylquinazolin-4(3H)-one with urea and subsequent bromination. The final product is obtained through a reaction with phosgene. The synthesis of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
Propiedades
Número CAS |
121732-18-1 |
|---|---|
Nombre del producto |
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione |
Fórmula molecular |
C12H8Br2N4O3 |
Peso molecular |
416.02 g/mol |
Nombre IUPAC |
2,6-bis(bromomethyl)-3-methyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H8Br2N4O3/c1-18-5(3-14)17-8-9(18)11(20)7-6(10(8)19)12(21)16-4(2-13)15-7/h2-3H2,1H3,(H,15,16,21) |
Clave InChI |
MQCJZNXFIZZJBD-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr)CBr |
SMILES canónico |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
Sinónimos |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,6-bis(bromomethyl)-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



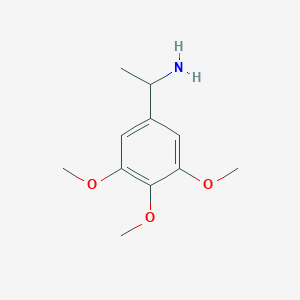
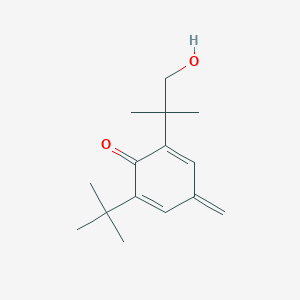
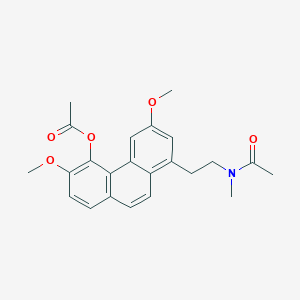

![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)
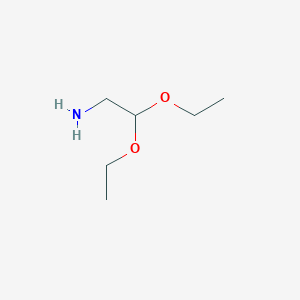
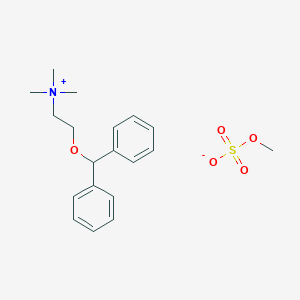
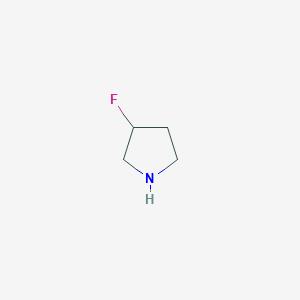
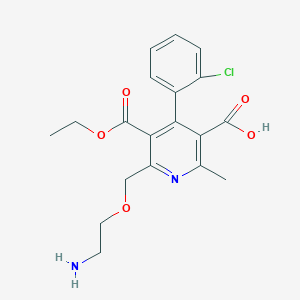
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
